5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one
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Overview
Description
5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenylsulfanyl methyl group attached to a pyranone ring. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the bromination of 4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyranones with various functional groups.
Scientific Research Applications
5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one: Lacks the bromine atom.
5-Bromo-4-methoxy-2H-pyran-2-one: Lacks the phenylsulfanyl methyl group.
Uniqueness
5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one is unique due to the presence of both the bromine atom and the phenylsulfanyl methyl group, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
93338-98-8 |
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Molecular Formula |
C13H11BrO3S |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
5-bromo-4-methoxy-6-(phenylsulfanylmethyl)pyran-2-one |
InChI |
InChI=1S/C13H11BrO3S/c1-16-10-7-12(15)17-11(13(10)14)8-18-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
QDQJIFCZOXCVNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(=C1Br)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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